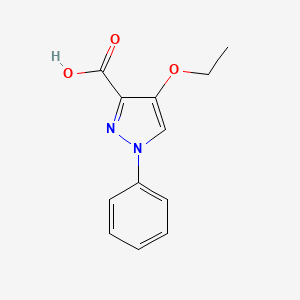

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Overview

Description

“4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C12H12N2O3 .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR) in vitro and vivo .

Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The IUPAC Standard InChI is InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .

Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 232.2353 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

- 4-Ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid has been used as a compound in the synthesis of various substituted pyrazole dicarboxylic acid derivatives. These derivatives were characterized using spectroscopic methods such as NMR, Mass, FTIR, and elemental analysis, indicating a broad potential for chemical research and development (Kasımoğulları & Arslan, 2010).

Auxin Activities and Synthesis Methods

- Research has also focused on synthesizing derivatives of this compound, exploring its auxin activities, which are essential for plant growth and development. This includes the synthesis of various compounds and their evaluation for biological activities (Yue et al., 2010).

Use in Cross-Coupling Reactions

- The compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions yield condensed pyrazoles, which have potential applications in developing new pharmaceuticals and materials (Arbačiauskienė et al., 2011).

Investigation of Ionization Constants

- Research into the ionization constants of various pyrazole carboxylic acids, including this compound, provides insights into the effects of structure and solvent on acidity. Such studies are vital for understanding the behavior of these compounds in different environments (Alkan et al., 2009).

Applications in Nonlinear Optics

- N-substituted derivatives of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylates have been investigated for their potential as nonlinear optical (NLO) materials, indicating their usefulness in the field of photonics and laser technology (Chandrakantha et al., 2013).

Electron Transfer Studies

- Studies on pyrazole ester derivatives, including this compound, have explored their electron transfer properties. This research has implications for developing new materials for electronics and sensing applications (Tewari et al., 2014).

Use in Synthesis of Novel Compounds

- This compound has been utilized in the synthesis of various novel compounds, demonstrating its versatility as a building block in organic synthesis (Matiichuk et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, “4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, contributing to their biological activities .

Mode of Action

It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight (23224 g/mol) and structure suggest that it may have favorable absorption and distribution characteristics .

Result of Action

Similar compounds have demonstrated a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

4-ethoxy-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-10-8-14(13-11(10)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEVFPAAVMSXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)

![N-{1-[4-(1H-pyrazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416859.png)

![N-cyclopropyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B1416861.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)

![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)

![Methyl 2-[(2-methyl-4-nitrophenyl)amino]acetate](/img/structure/B1416874.png)

![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)